3-(4-(Methylsulfonyl)piperazin-1-yl)-6-phenylpyridazine
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Overview
Description
3-(4-(Methylsulfonyl)piperazin-1-yl)-6-phenylpyridazine is a heterocyclic compound that features a piperazine ring substituted with a methylsulfonyl group and a phenylpyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methylsulfonyl)piperazin-1-yl)-6-phenylpyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another approach involves the cyclization of hydrazonoyl chlorides with N-substituted piperazine in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, utilizing continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methylsulfonyl)piperazin-1-yl)-6-phenylpyridazine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and substituted piperazines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-(Methylsulfonyl)piperazin-1-yl)-6-phenylpyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-(Methylsulfonyl)piperazin-1-yl)-6-phenylpyridazine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-(Substituted)piperazin-1-yl)cinnolines: These compounds share a similar piperazine moiety but differ in their substitution patterns and biological activities.
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds also feature a piperazine ring and exhibit cholinesterase inhibition and anti-β-amyloid aggregation properties.
Uniqueness
3-(4-(Methylsulfonyl)piperazin-1-yl)-6-phenylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylsulfonyl group enhances its solubility and reactivity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
3-(4-methylsulfonylpiperazin-1-yl)-6-phenylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-22(20,21)19-11-9-18(10-12-19)15-8-7-14(16-17-15)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAVTJZDEASEQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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